(S)-Lormetazepam (S)-Lormetazepam
Brand Name: Vulcanchem
CAS No.: 113679-54-2
VCID: VC0220764
InChI:
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 0

(S)-Lormetazepam

CAS No.: 113679-54-2

Cat. No.: VC0220764

Molecular Formula: C11H13NO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

(S)-Lormetazepam - 113679-54-2

Specification

CAS No. 113679-54-2
Molecular Formula C11H13NO2
Molecular Weight 0

Introduction

Chemical Properties and Structure

Structural Characteristics

(S)-Lormetazepam represents one of the two enantiomeric forms of lormetazepam, which belongs to the 1,4-benzodiazepine class. Its structure features:

  • Molecular formula: C₁₆H₁₂Cl₂N₂O₂

  • Stereochemistry: S-configuration at the stereocenter

  • Core structure: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzodiazepin-2-one

  • Alternative names: (S)-methyllorazepam, (S)-N-methyllorazepam

The S-enantiomer possesses specific three-dimensional spatial arrangement that distinguishes it from the R-enantiomer, potentially affecting its binding affinity and pharmacological properties .

Physical Properties

PropertyValueNotes
Physical appearanceAlmost white powderSimilar to racemic mixture
SolubilityPractically insoluble in waterVery weakly acidic compound
Average molecular weight335.185 g/molSame as racemic mixture
Monoisotopic mass334.027583052Same as racemic mixture

Pharmacological Properties

Mechanism of Action

As a benzodiazepine stereoisomer, (S)-lormetazepam likely shares the fundamental mechanism of action with the racemic mixture, though potentially with different binding affinities:

  • Binds to the regulatory site between α and γ subunits of γ-aminobutyric acid (GABA) A receptors, particularly those with γ2 and α1, α2, α3, or α5 subunits

  • Facilitates chloride ion channel opening, increasing chloride influx into neurons

  • Causes hyperpolarization, making neurons less excitable

  • Produces anxiolytic, muscle relaxant, sedative, and hypnotic effects

Research specifically examining whether the (S)-enantiomer has different receptor binding properties compared to the racemic mixture remains limited in the available literature.

ParameterValueNotes
Bioavailability~80%Based on racemic mixture data
MetabolismHepatic glucuronidationPhase-II reaction (3-OH-glucuronidation)
Elimination half-life10-12 hoursIntermediate-acting benzodiazepine
Main metaboliteLormetazepam-3-O-glucuronidePharmacologically inactive
ExcretionPrimarily renalExcreted as glucuronide conjugate

A distinctive feature of lormetazepam's metabolism is that it undergoes direct glucuronidation without involvement of cytochrome P450 oxidative pathways, potentially giving (S)-lormetazepam an advantage in patients with impaired liver function or when co-administered with drugs metabolized via CYP pathways .

Pharmacodynamics

The pharmacodynamic profile of (S)-lormetazepam likely shares properties with the racemic mixture but may exhibit stereoselectivity in receptor binding:

  • High affinity for benzodiazepine binding sites on GABA-A receptors

  • Produces dose-dependent anxiolytic, hypnotic, anticonvulsant, and muscle relaxant effects

  • Increases the frequency of chloride ion channel opening in GABA-A receptors

  • May have distinct binding preferences compared to the R-enantiomer, potentially affecting efficacy and side effect profiles

Research Findings

Stereochemical Studies

The stereochemistry of benzodiazepines, including lormetazepam, has been the subject of research examining how spatial configuration affects pharmacological activity:

  • Studies have investigated the interactions of related compounds such as (S)-lorazepam acetate and (S)-oxazepam, suggesting stereoselectivity in benzodiazepine receptor binding

  • Enantioselective separations of benzodiazepines have been developed using chromatographic and electromigration techniques

  • The potential for differential metabolism of benzodiazepine enantiomers has been explored in pharmacokinetic research

Dependence Liability

Research on the racemic lormetazepam suggests that, like other benzodiazepines, it carries dependence liability:

  • Studies indicate that lormetazepam, similar to other benzodiazepine receptor agonists, can produce dependence with prolonged use

  • The specific dependence profile of (S)-lormetazepam compared to the racemic mixture requires further investigation

  • Lormetazepam's relatively moderate onset and intermediate duration of action may influence its dependence potential compared to faster-acting benzodiazepines

SystemAdverse Effects
Central nervous systemSedation, drowsiness, dizziness, ataxia, memory impairment
PsychologicalParadoxical reactions, confusion (especially in elderly)
Physical dependenceWithdrawal symptoms upon discontinuation after prolonged use
RespiratoryPotential respiratory depression (particularly with IV administration or overdose)

Comparison with Related Compounds

Relationship to Other Benzodiazepines

(S)-Lormetazepam can be compared with closely related benzodiazepines:

CompoundRelationship to (S)-LormetazepamNotable Differences
LorazepamParent compound (without N-methyl group)Shorter half-life (10-20 hours), no methyl group at position 1
TemazepamRelated 3-hydroxy benzodiazepineDifferent substitution pattern, different pharmacokinetic profile
(R)-LormetazepamEnantiomerMirror image structure, potentially different receptor binding profile
Racemic LormetazepamMixture containing (S)-LormetazepamContains both enantiomers in equal proportions

Pharmacological Comparisons

When comparing lormetazepam with other benzodiazepines, several distinctive features emerge:

  • Like lorazepam, it undergoes direct glucuronidation without forming active metabolites

  • Its high protein binding (85-90%, similar to lorazepam) contributes to its pharmacokinetic profile

  • Its solubility characteristics differ from highly lipid-soluble benzodiazepines like diazepam, affecting its distribution in the body

  • Has higher binding affinity compared to nitrazepam, flurazepam, and diazepam, which correlates with its clinical efficacy at lower doses

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator